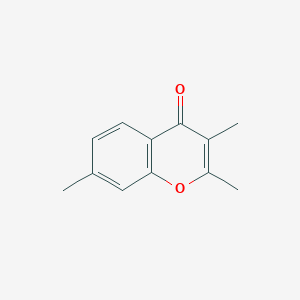

2,3,7-Trimethyl-4H-1-benzopyran-4-one

Descripción

Propiedades

Número CAS |

106949-32-0 |

|---|---|

Fórmula molecular |

C12H12O2 |

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

2,3,7-trimethylchromen-4-one |

InChI |

InChI=1S/C12H12O2/c1-7-4-5-10-11(6-7)14-9(3)8(2)12(10)13/h4-6H,1-3H3 |

Clave InChI |

ZUFWUUODOHMEON-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C |

Origen del producto |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3,7 Trimethyl 4h 1 Benzopyran 4 One

Advanced Structural Analysis Methods

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The 2,3,7-Trimethyl-4H-1-benzopyran-4-one, in its ground state, is an achiral molecule and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, through substitution leading to a stereocenter, the resulting chiral analogue would be CD active. The sign and intensity of the Cotton effects in the CD spectrum would provide valuable information about the absolute configuration and conformation of the chiral centers. For example, studies on steroids containing a 4H-benzopyran chromophore have demonstrated that the helicity of the heteroring can be correlated to the sign of the CD signal rsc.org. This principle could be extended to chiral derivatives of this compound to determine their stereochemistry.

Chromatographic Purity and Separation Techniques

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. The purity of this compound, and its separation from reaction byproducts or other impurities, would be assessed using high-resolution chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Gas Chromatography is a common technique used to separate and analyze volatile compounds without decomposition. For the analysis of this compound, which is expected to have a sufficiently high vapor pressure to be amenable to GC, the choice of stationary phase is critical for achieving good separation.

A variety of capillary columns with different polarities could be employed. For instance, a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-5), would separate compounds primarily based on their boiling points. In contrast, a more polar stationary phase could provide enhanced separation of isomers or compounds with similar boiling points by exploiting differences in dipole-dipole or hydrogen bonding interactions. The retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycles has been studied on various stationary phases, providing a framework for selecting appropriate conditions for similar classes of compounds nih.gov.

When coupled with a mass spectrometer (GC-MS), this technique would not only provide information on the purity of the sample but also the mass-to-charge ratio of the compound and its fragments, aiding in its structural confirmation.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | Dependent on experimental conditions |

Note: This table represents a typical starting point for method development and is not based on experimental data for the specific compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice.

In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution order would depend on the hydrophobicity of the compounds, with more polar compounds eluting earlier. The addition of a buffer to the mobile phase can be used to control the ionization state of analytes and improve peak shape. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the benzopyranone chromophore exhibits strong absorbance.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Expected Retention Time | Dependent on the specific gradient and column chemistry |

Note: This table represents a typical starting point for method development and is not based on experimental data for the specific compound.

Theoretical and Computational Investigations of 2,3,7 Trimethyl 4h 1 Benzopyran 4 One and Chromone Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the behavior of electrons and nuclei within a molecule. acs.org These methods allow for the prediction of molecular geometries, energy levels, and a variety of chemical properties, providing a detailed picture of molecular behavior at the atomic level. acs.orgyoutube.comyoutube.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. acs.orgnih.gov It is particularly effective for calculating the optimized geometry, vibrational frequencies, and electronic properties of chromone (B188151) derivatives. d-nb.inforesearchgate.net

DFT is also used to analyze vibrational spectra (FT-IR and FT-Raman). d-nb.info Calculated vibrational frequencies for chromone derivatives show good agreement with experimental data, helping to assign specific vibrational modes, such as the characteristic C=O stretching of the pyrone ring. scispace.com

Table 1: Selected Optimized Geometrical Parameters for Chromone Derivatives from DFT Calculations

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=C (pyrone ring) | 1.359 - 1.362 Å | scispace.com |

| Bond Length | C=O (carbonyl) | ~1.22 Å | nih.gov |

| Bond Length | C-O (ether link) | ~1.36 Å | nih.gov |

| Bond Angle | C-O-C (pyrone ring) | 119.1° - 119.4° | scispace.com |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they are valuable for obtaining high-accuracy results for reaction energetics and mechanisms. acs.org

In the study of chromone derivatives, ab initio calculations have been used to complement spectroscopic studies and to determine the absolute configuration of chiral centers. d-nb.infoacs.org For example, by comparing the calculated vibrational circular dichroism (VCD) spectra of a chroman-4-one derivative with experimental spectra, the absolute stereochemistry (R or S configuration) was successfully determined. acs.org These methods are crucial for understanding the thermodynamics and kinetics of chemical reactions involving the chromone scaffold, providing insights into transition states and reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of a molecule's stability and reactivity. nih.gov A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large gap suggests high stability. nih.gov FMO analysis of chromone derivatives shows that their reactivity can be tuned by adding substituents to the chromone ring. rsc.org For example, studies on 3-formyl chromone derivatives have shown how different substituents at the 6-position can alter the HOMO-LUMO gap, thereby influencing their bioactive nature. nih.gov

Table 2: FMO Energy Parameters for Exemplary Chromone Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap, eV) | Reference |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -8.541 | -6.671 | 1.870 | researchgate.net |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -8.318 | -6.669 | 1.649 | researchgate.net |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -8.381 | -6.791 | 1.590 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. d-nb.info The MEP map displays regions of varying electrostatic potential on the electron density surface.

In MEP analysis, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For chromone derivatives, MEP maps typically show a significant negative potential around the carbonyl oxygen (C=O) of the pyrone ring, identifying it as a primary site for electrophilic interactions and hydrogen bonding. d-nb.inforesearchgate.net The aromatic rings and other substituents also show distinct potential regions that help in understanding intermolecular interactions. d-nb.infonih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying charge transfer and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. nih.gov

For chromone derivatives, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. scispace.com Key interactions often involve the lone pair electrons of the oxygen atoms in the pyrone ring donating into the antibonding orbitals (σ* or π) of adjacent bonds. scispace.comnih.gov For example, a strong interaction is typically observed from the lone pair of the ether oxygen atom to the π orbital of the C=C double bond within the pyrone ring. scispace.com NBO analysis can also elucidate the nature of intermolecular hydrogen bonds in dimeric structures or solvated complexes. nih.govrsc.org

Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) in a Chromone Derivative (TPC)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

| LP(1) O1 | π(C7-C9) | 33.63 | scispace.com |

| LP(1) O1 | π(C19-C20) | 27.31 | scispace.com |

| LP(2) O2 | π(C9-C10) | 19.70 | scispace.com |

| LP(2) O2 | π(C10-C20) | 19.97 | scispace.com |

| Note: Atom numbering is specific to the studied derivative (TPC) in the source. LP denotes a lone pair. |

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a protein or enzyme (a receptor). nih.govacs.org These studies are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. researchgate.net

Chromone derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various biological targets. d-nb.infonih.govnih.gov For instance, derivatives have been docked against enzymes like α-glucosidase, which is relevant to diabetes, and monoamine oxidase (MAO-B), a target for neurodegenerative diseases. nih.govnih.gov Docking simulations predict the binding energy, with a more negative score indicating a stronger, more favorable interaction. acs.org These studies also reveal the specific interactions, such as hydrogen bonds and π-π stacking, between the chromone derivative and the amino acid residues in the protein's binding pocket. researchgate.net For example, docking studies of chromone-isatin derivatives against α-glucosidase revealed that the most active compounds form key hydrogen bonds and hydrophobic interactions within the active site. nih.gov Similarly, chromone derivatives have been investigated as potential inhibitors for proteins associated with SARS-CoV-2. nih.govnih.govbiointerfaceresearch.com

Table 4: Examples of Molecular Docking Studies with Chromone Derivatives

| Chromone Derivative Class | Target Protein | Predicted Binding Affinity (Example) | Reference |

| Chromone-isatin derivatives | Yeast α-glucosidase | IC50 = 3.18 µM for compound 6j | nih.gov |

| 6-substituted 3-formyl chromones | Insulin-degrading enzyme (IDE) | -8.5 kcal/mol for compound 4 | nih.gov |

| Chromone-peptidomimetics | SARS-CoV-2 Mpro | -19.54 kcal/mol (MM-GBSA) for Ch-p7 | nih.gov |

| Aminomethylidene-dihydro-benzopyran-diones | Monoamine Oxidase B (MAO-B) | Ki = 94 µM for compound 14b | nih.gov |

| 4H-chromone-tetrahydropyrimidines | Abl kinase | -9.0 kcal/mol (AutoDock Vina) | acs.org |

Elucidating Ligand-Target Interactions at the Molecular Level

Computational molecular biology provides essential tools for understanding the intricate interactions between small molecules, such as 2,3,7-Trimethyl-4H-1-benzopyran-4-one, and their macromolecular targets. nih.gov At the core of drug discovery and molecular biology, these interactions, governed by non-covalent forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the biological activity of a compound. hilarispublisher.com Molecular docking is a primary computational technique used to predict how a ligand, like a chromone derivative, fits into the binding site of a protein. nih.govhilarispublisher.com This method explores various conformations and orientations of the ligand, evaluating each pose with a scoring function to identify the most favorable binding mode. hilarispublisher.com

For instance, in studies of chromone derivatives as potential inhibitors of enzymes like thymidine (B127349) phosphorylase (TP), molecular docking reveals key amino acid interactions. Docking analyses have shown that these compounds can form multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site, which are crucial for their inhibitory activity. nih.gov One study on a bis-1,2,4-triazole derivative, a complex heterocyclic compound, identified interactions with nine different amino acids in the TP active site. nih.gov Similarly, investigations into 3-formyl chromone derivatives as potential anti-diabetic agents targeting insulin-degrading enzyme (IDE) have used docking to visualize binding modes. nih.gov These visualizations, often created with software like UCSF Chimera or PyMol, are critical for understanding the structural basis of a compound's activity and for guiding the design of more potent molecules. nih.gov

Molecular dynamics (MD) simulations further enhance this understanding by introducing flexibility and dynamism to the static picture provided by docking. nih.gov MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the role of specific residues. nih.govnih.gov For example, MD simulations of 6-isopropyl-3-formyl chromone complexed with IDE showed stable interactions, with root-mean-square deviation (RMSD) values indicating a strong and persistent binding at the active site. nih.gov These simulations can uncover subtle conformational changes and the influence of the surrounding solvent, offering a more complete picture of the molecular recognition event.

Prediction of Binding Affinities and Modes of Action (in silico)

In silico methods are indispensable for predicting the binding affinity and mechanism of action of novel compounds, serving as a cost-effective and rapid screening tool in drug discovery. hilarispublisher.comresearchgate.net The primary goal is to computationally estimate the strength of the interaction between a ligand and its target, often expressed as a binding affinity value (e.g., Ki, Kd, or IC50) or a docking score. frontiersin.orgplos.org

Molecular docking programs utilize scoring functions to rank potential ligands by estimating their binding potential. iptonline.com These scores are calculated based on terms that approximate interaction energies, such as those from hydrogen bonds and hydrophobic contacts. iptonline.com For example, a docking study of various chromone derivatives against monoamine oxidase B (MAO-B) identified a lead compound with a high docking score of -10.402 kcal/mol, indicating a strong predicted binding affinity. tandfonline.com In another study, 6-isopropyl-3-formyl chromone was predicted to have a binding energy of -8.5 kcal/mol with insulin-degrading enzyme (IDE), which was superior to the reference drug. nih.gov These predictions help prioritize which compounds should be synthesized and tested experimentally.

While docking provides a valuable first pass, more rigorous methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used for more accurate binding free energy calculations. plos.orgnih.gov The MM-GBSA approach can rescore docking poses to provide a more refined ranking of compounds. plos.org Studies on isothiocyanate derivatives as COX-2 inhibitors have successfully used MM-GBSA to correlate computational predictions with experimental findings, confirming the potential of lead candidates. nih.gov

Prediction of action often extends beyond a single target. In silico tools can predict a compound's likely biological activities based on its structure. For instance, PASS (Prediction of Activity Spectra for Substances) analysis of 3-formyl chromone derivatives suggested they could act as potent inhibitors for aldehyde oxidase, insulin, and HIF1A expression, among others. nih.gov This broad-spectrum prediction helps to identify potential primary targets and off-target effects early in the discovery process. The combination of docking, dynamic simulations, and activity prediction provides a powerful computational framework for assessing the therapeutic potential of compounds like this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning its framework is frequently found in biologically active compounds. researchgate.netnih.gov The biological activity of chromone derivatives is highly dependent on the type, number, and position of substituents on this core structure. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial computational and analytical methods used to decipher these dependencies. nih.govresearchgate.net SAR analysis qualitatively describes how structural modifications alter biological activity, while QSAR aims to create mathematical models that quantitatively correlate structural features with activity. researchgate.net

Computational Approaches to Correlating Structural Features with Biological Activities

QSAR studies employ computational methods to build predictive models that link a compound's structural or physicochemical properties to its biological activity. nih.gov A common approach is 3D-QSAR, which uses techniques like Molecular Field Analysis (MFA) to analyze the steric and electrostatic fields surrounding a set of aligned molecules. nih.govmdpi.comresearchgate.net

For chromone derivatives, 3D-QSAR models have been successfully developed for various biological targets. In one study targeting HIV-1 protease, a receptor-based MFA model yielded excellent statistical results, including a high predictive r-squared (r²pred) value of 0.995, indicating strong predictive power. nih.gov This model provided a contour map that visually represented regions where bulky, electropositive, or electronegative groups would enhance or diminish activity, guiding the design of more potent inhibitors. nih.gov Similarly, a 3D-QSAR study on the antioxidant activity of synthetic chromones generated a highly predictive model (r²pred = 0.924) that identified the importance of electronegative groups on a benzoyl ring and electropositive groups on the phenyl ring for radical stabilization. mdpi.comresearchgate.net

These models are built using a "training set" of compounds with known activities (e.g., IC50 or EC50 values) and then validated using a "test set" of compounds not used in the model's creation. mdpi.comresearchgate.net The robustness of a QSAR model is judged by statistical metrics such as the cross-validated coefficient (q² or r²cv) and the conventional correlation coefficient (r²). tandfonline.comnih.govmdpi.com For instance, a significant atom-based 3D-QSAR model for chromone-based MAO inhibitors showed an r² of 0.9064 and a q² of 0.8239. tandfonline.com These computational models serve as powerful hypotheses, enabling the virtual screening and prioritization of novel compounds before their synthesis. tandfonline.comnih.gov

Analysis of Substituent Effects on Bioactivity Profiles

SAR analysis examines how specific functional groups at different positions on the chromone scaffold influence biological activity. researchgate.netnih.gov This analysis is often presented by comparing the measured activity of a series of related compounds.

For the chromone nucleus, the effects of various substituents have been explored across different therapeutic areas:

Methyl Groups: The presence and position of methyl groups can significantly impact activity. For example, in a series of thiazolylchromones studied for anti-inflammatory activity, 6-(2-methylaminothiazol-4-yl)-2,3-dimethylchromone showed good activity, comparable to the standard drug phenylbutazone. researchgate.net This suggests that methyl groups at positions 2, 3, and 6 can be favorable for this specific activity. A SAR analysis of MAO inhibitors also noted that the substitution of alkyl groups at certain positions led to an increase in activity. tandfonline.com

Halogens: Halogen atoms are frequently used to modify the electronic properties and lipophilicity of a molecule. In one study, a 6-chloro-2-methylchromone derivative demonstrated potent anti-inflammatory effects, highlighting the positive contribution of a chloro group at the C-6 position. researchgate.net

Hydroxyl Groups: For antioxidant chromones, the presence of hydroxyl groups is often crucial for free radical scavenging. mdpi.comresearchgate.net

Other Functional Groups: The introduction of heterocyclic rings or other functional groups can drastically alter the bioactivity profile. Studies on 3-formyl chromones showed that adding various electron-donating and electron-withdrawing groups at the C-6 position, such as isopropyl or halogens, had a profound effect on their anti-diabetic potential. nih.gov

The table below illustrates a hypothetical SAR for a series of chromone derivatives, demonstrating how substitutions can modulate a specific biological activity.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| A | -H | -H | -H | >100 |

| B | -CH3 | -H | -H | 55.2 |

| C | -CH3 | -CH3 | -H | 25.8 |

| D | -CH3 | -CH3 | -Cl | 8.3 |

| E | -CH3 | -CH3 | -OCH3 | 32.1 |

This table is a representative example for illustrative purposes.

This systematic analysis allows medicinal chemists to build a clear understanding of the SAR, which is fundamental for optimizing lead compounds into effective drug candidates. nih.gov By combining SAR insights with the predictive power of QSAR models, researchers can rationally design new chromone derivatives, such as analogs of this compound, with enhanced potency and selectivity.

In Vitro Biological Activities and Mechanistic Insights of 2,3,7 Trimethyl 4h 1 Benzopyran 4 One and Analogues

Antioxidant Activity and Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants play a crucial role in mitigating oxidative damage. nih.gov The compound 2,3,7-Trimethyl-4H-1-benzopyran-4-one, a derivative of 4H-1-benzopyran-4-one, has demonstrated notable antioxidant properties. nih.gov

The antioxidant activity of many compounds is attributed to their ability to scavenge free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). scripps.edulibretexts.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. scripps.edunih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. libretexts.org

Studies on compounds structurally related to this compound, such as other 4H-pyran derivatives, have shown their capacity to scavenge radicals like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.comeco-vector.com For instance, certain 4H-pyran derivatives exhibited significant DPPH radical scavenging activity, with some compounds showing potencies comparable to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant potential of these compounds is often linked to the presence of specific structural features, such as hydroxyl groups, which can facilitate the donation of a hydrogen atom or an electron. rsc.org The enol structure within some pyran-4-one derivatives has been identified as a key factor in their antioxidant activity. rsc.org

Beyond direct radical scavenging, this compound and its analogues can exert their antioxidant effects by modulating cellular signaling pathways involved in oxidative stress. nih.govnih.gov One such critical pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Another facet of the antioxidant activity of this compound and its analogues involves the inhibition of pro-oxidant enzymes. These enzymes, when overactive, can be a significant source of ROS. A notable example of such an enzyme is aldose reductase, which is implicated in diabetic complications. nih.gov

A series of 4H-1-benzopyran-4-one derivatives were synthesized and found to be potent inhibitors of aldose reductase. nih.gov Some of these compounds displayed inhibitory activity comparable to that of the commercial drug Sorbinil, while also exhibiting greater selectivity and possessing antioxidant properties. nih.gov This dual action of inhibiting a pro-oxidant enzyme and directly scavenging free radicals highlights the multifaceted antioxidant potential of this class of compounds.

Table 1: Antioxidant Activity of 4H-Pyran Derivatives

| Compound | DPPH Scavenging Activity (%) at 1 mg/mL |

| 4g | 90.50 |

| 4j | 88.00 |

| 4l | 70.20 |

| 4m | 69.00 |

| 4d | 65.25 |

| BHT (standard) | 95.30 |

| This table is based on data from a study on the antioxidant activities of various 4H-pyran derivatives and is provided for illustrative purposes. mdpi.com |

Anti-inflammatory Activity and Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Compounds with anti-inflammatory properties are therefore of significant therapeutic interest. nih.govmdpi.com

One of the primary mechanisms by which compounds exert anti-inflammatory effects is by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Excess production of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. nih.govnih.gov Similarly, PGE2, produced by the action of cyclooxygenase-2 (COX-2), is a key mediator of pain and swelling. nih.gov

Studies on benzopyran-4-one derivatives have demonstrated their ability to inhibit PGE2 synthesis. nih.gov Furthermore, some diindolylmethane analogs have been shown to suppress the expression of iNOS and subsequent NO production in astrocytes. nih.gov

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. nih.govnih.govnih.gov The modulation of these cytokines is a key strategy for controlling inflammation.

While specific data on this compound's direct effect on these cytokines is limited, research on related compounds provides valuable insights. For example, various drugs have been shown to inhibit TNF production in macrophage cell lines. nih.gov Polysaccharides from jellyfish have been found to suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6 while enhancing the anti-inflammatory cytokine IL-10. mdpi.com This suggests that compounds with a similar core structure to this compound may also modulate cytokine expression to achieve their anti-inflammatory effects.

Table 2: Investigated Anti-inflammatory Targets

| Target | Function | Reference |

| Nitric Oxide (NO) | Inflammatory mediator | nih.gov |

| Prostaglandin E2 (PGE2) | Inflammatory mediator | nih.govnih.gov |

| TNF-α | Pro-inflammatory cytokine | nih.govnih.gov |

| IL-1 | Pro-inflammatory cytokine | mdpi.com |

| IL-6 | Pro-inflammatory cytokine | mdpi.comnih.govnih.gov |

| This table summarizes key molecular targets involved in inflammation that are often investigated in the context of anti-inflammatory drug discovery. |

Downregulation of Key Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Inflammation is a complex physiological response, and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) are pivotal mediators in this process. COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key contributors to pain and inflammation nih.govyoutube.com. Similarly, iNOS produces large amounts of nitric oxide (NO), a signaling molecule that plays a significant role in the inflammatory cascade. Overproduction of NO by iNOS can contribute to tissue damage in various inflammatory diseases nih.gov. Consequently, the inhibition of COX-2 and iNOS is a primary focus for the development of new anti-inflammatory agents nih.govresearchgate.net.

While direct studies on the inhibitory activity of this compound against COX-2 and iNOS are not prominently available, research on related benzopyran-4-one (also known as chromone) structures suggests that this chemical class possesses anti-inflammatory potential. For instance, certain 2,3-diaryl-4H-chromen-4-ones have been identified as proper scaffolds for selective COX-2 inhibitors nih.gov. The anti-inflammatory effects of various natural and synthetic compounds are often attributed to their ability to suppress the expression and activity of these key enzymes nih.gov. For example, the inhibition of iNOS is considered a valuable therapeutic target for pathological conditions where the enzyme is dysregulated nih.gov. Substituted imidazole (B134444) compounds, for example, have been shown to inhibit different isoforms of NOS, including iNOS nih.gov. Given that the benzopyran-4-one skeleton is recognized for its anti-inflammatory properties, it is plausible that its mechanism of action involves the downregulation of enzymes like COX-2 and iNOS, a hypothesis that warrants further specific investigation for the 2,3,7-trimethyl analogue mdpi.com.

Inhibition of the Nuclear Factor-κB (NF-κB) Pathway

The Nuclear Factor-κB (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses nih.gov. This transcription factor controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS nih.govnih.gov. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription nih.govnih.gov. Because of its central role, the NF-κB pathway is a significant target for anti-inflammatory therapies nih.govresearchgate.net.

Direct evidence detailing the effect of this compound on the NF-κB pathway is limited. However, studies on analogous compounds highlight the potential for this chemical family to modulate this pathway. For example, a newly synthesized prenylated benzopyran (BP-2) was found to suppress NF-κB activation in endothelial cells nih.gov. Other novel compounds have also demonstrated potent inhibition of the NF-κB signaling pathway by targeting components like IκB kinase (IKK) nih.gov. The ability of natural antioxidants to inhibit NF-κB activation further underscores the potential for phenolic compounds, a broad category that includes benzopyran-4-one derivatives, to exert anti-inflammatory effects through this mechanism researchgate.net. The general anti-inflammatory properties attributed to the benzopyran-4-one scaffold suggest that inhibition of the NF-κB pathway is a likely mechanism of action, which could lead to the downstream suppression of iNOS and COX-2 nih.govnih.gov.

Membrane Stabilization as a Potential Mechanism

A proposed mechanism for anti-inflammatory activity involves the stabilization of cellular membranes, particularly the lysosomal membrane. During inflammation, lysosomal enzymes are released, which can cause further tissue damage. The stabilization of the human red blood cell (HRBC) membrane is often used as an in vitro model to assess this activity, as the erythrocyte membrane is analogous to the lysosomal membrane.

Currently, there are no specific research findings available from the conducted searches regarding the membrane-stabilizing effects of this compound.

Antimicrobial Activity (in vitro) and Putative Mechanisms

The benzopyran-4-one scaffold is a recurring motif in compounds exhibiting a wide spectrum of antimicrobial activities.

Evaluation against Bacterial Strains (in vitro)

Analogues of this compound have been synthesized and evaluated for their antibacterial properties. A study on a series of methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazole moieties found that these compounds displayed potent activity, particularly against Gram-positive bacteria nih.gov. Another study on 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives also reported antimicrobial activity against Staphylococcus aureus and Escherichia coli nih.gov.

Notably, compounds with a monoamidinobenzimidazole group at the C-6 position of the 2-phenyl-4H-1-benzopyran-4-one nucleus showed significant antibacterial effects nih.gov. The data below summarizes the minimum inhibitory concentrations (MIC) for some of the most active analogues from this series.

Table 1: In Vitro Antibacterial Activity of Benzopyran-4-one Analogues

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analogue 1 (Amidinobenzimidazole derivative) | Staphylococcus aureus | 1.56 | nih.gov |

| Analogue 1 (Amidinobenzimidazole derivative) | MRSA | 1.56 | nih.gov |

| Analogue 1 (Amidinobenzimidazole derivative) | MRSE | 1.56 | nih.gov |

| Analogue 1 (Amidinobenzimidazole derivative) | Escherichia coli | >100 | nih.gov |

| Analogue 1 (Amidinobenzimidazole derivative) | Enterococcus faecalis | 6.25 | nih.gov |

| Analogue 2 (6-aminomethyl derivative) | Staphylococcus aureus | 10 | nih.gov |

| Analogue 2 (6-aminomethyl derivative) | Escherichia coli | 10 | nih.gov |

MRSA: Methicillin-resistant Staphylococcus aureus MRSE: Methicillin-resistant Staphylococcus epidermidis

Evaluation against Fungal Strains (in vitro)

The antifungal potential of the benzopyran-4-one class has also been investigated. The same series of methyl-4H-1-benzopyran-4-one analogues mentioned above were tested against fungal strains, demonstrating notable activity nih.gov. Additionally, certain 6-aminomethyl derivatives of benzopyran-4-one showed inhibitory effects against Rhizopus oryza and Penicillium citrum nih.gov.

The results indicate that specific substitutions on the benzopyran-4-one core are crucial for antifungal efficacy. For example, one analogue exhibited an MIC of 3.12 µg/mL against Candida albicans nih.gov.

Table 2: In Vitro Antifungal Activity of Benzopyran-4-one Analogues

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analogue 3 (Amidinobenzimidazole derivative) | Candida albicans | 3.12 | nih.gov |

| Analogue 3 (Amidinobenzimidazole derivative) | Candida krusei | 6.25 | nih.gov |

| Analogue 4 (6-aminomethyl derivative) | Rhizopus oryza | 10 | nih.gov |

| Analogue 4 (6-aminomethyl derivative) | Penicillium citrum | 10 | nih.gov |

Proposed Mechanisms of Action at the Cellular Level (e.g., membrane disruption, enzyme inhibition)

While specific mechanistic studies on the antimicrobial action of this compound are not detailed in the available research, the activity of its analogues points toward potential mechanisms common to other antimicrobial agents. The benzopyran-4-one nucleus is a feature in many biologically active compounds, and its derivatives, including various triazoles and oxadiazoles, often function by inhibiting crucial microbial enzymes or disrupting cell membrane integrity biointerfaceresearch.comnih.govnih.govnih.govresearchgate.net. For many heterocyclic compounds, the mode of action involves targeting essential cellular processes. However, without specific studies on this compound, any proposed mechanism remains speculative and requires dedicated investigation.

Anti-Cancer Activity (in vitro) and Mechanistic Considerations

The in vitro anti-cancer properties of this compound and its analogues have been a subject of scientific investigation. These studies explore their effects on cancer cell growth, their ability to induce programmed cell death, and their influence on cellular signaling pathways crucial for cancer progression.

In Vitro Anti-proliferative Effects on Cancer Cell Lines

A number of studies have demonstrated the anti-proliferative effects of this compound analogues on various human cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of benzopyran-4-one-isoxazole hybrid compounds have shown significant anti-proliferative activities. nih.govnih.gov Compounds within this series displayed IC50 values in the micromolar range against the MDA-MB-231 breast cancer cell line. nih.govnih.gov Notably, these compounds were found to be minimally cytotoxic to normal cell lines such as HEK-293 and LLC-PK1, suggesting a degree of selectivity for cancer cells. nih.govnih.gov The anti-proliferative activity of some of these analogues has also been observed in other cancer cell lines, including those of the central nervous system, such as SNB-75, and renal cancer cell lines, like UO-31. nih.gov

Furthermore, other substituted benzopyran-4-one derivatives have been evaluated for their cytotoxic effects. For example, certain 7-methoxy-4H-1-benzopyran-4-one derivatives have been reported to be cytotoxic in a variety of cell lines, including HL-60 (leukemia), KB (oral carcinoma), LLC (Lewis lung carcinoma), LNCaP (prostate cancer), LU-1 (lung cancer), MCF-7 (breast cancer), and SW480 (colon adenocarcinoma). nih.govnih.gov Similarly, bis-benzopyran-4-one derivatives have demonstrated notable in vitro anti-proliferative activity against a panel of human cancer cell lines including PC-3 (prostate), NCI-H23 (non-small cell lung), MDA-MB-231 (breast), HCT-15 (colon), NUGC-3 (gastric), and ACHN (renal). nih.govnih.gov

The anti-proliferative effects are not limited to the benzopyran-4-one core structure. Studies on flavanone (B1672756)/chromanone derivatives have also revealed promising biological properties, with IC50 values for some compounds ranging from approximately 8 to 30 µM across various cancer cell lines. mdpi.com One particular flavanone derivative demonstrated a broad spectrum of activity, effectively inhibiting the proliferation of five different cancer cell lines with IC50 concentrations in the low micromolar range, comparable to the well-known chemotherapy drug cisplatin. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of this compound Analogues on Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrid (5d) | MDA-MB-231 | 5.263 | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (5c) | MDA-MB-231 | 11.03 | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 | 15.28 | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (5b) | MDA-MB-231 | 22.2 | nih.gov |

| Flavanone/Chromanone derivative (1) | Various | ~8-20 | mdpi.com |

| Flavanone/Chromanone derivative (3) | Various | ~15-30 | mdpi.com |

| Flavanone/Chromanone derivative (5) | Various | ~15-30 | mdpi.com |

| 4-Amino-2H-pyran-2-one analogue (27) | Various | 0.059–0.090 | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation (in vitro)

Beyond inhibiting proliferation, certain analogues of this compound have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. For example, a benzopyran-4-one-isoxazole hybrid compound was found to induce apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of 5 µM. nih.govnih.gov The induction of apoptosis is a key indicator of a compound's potential as an anti-cancer agent. nih.govnih.gov

The process of apoptosis is often mediated by a family of proteins called caspases. The activation of initiator caspases, such as caspase-9, can trigger a cascade that leads to the activation of executioner caspases, like caspase-3, ultimately resulting in cell death. nih.gov Research on new coumarin (B35378) derivatives, which share a similar benzopyran core, has shown that these compounds can significantly alter the expression levels of apoptosis-related genes, including BCL-2 and caspase-9. nih.gov Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can shift the cellular balance towards apoptosis. nih.gov The induction of apoptosis by some meriolin congeners, which are also heterocyclic compounds, was found to be mediated by the intrinsic mitochondrial death pathway and was dependent on caspase-9. nih.gov

In addition to apoptosis, modulation of the cell cycle is another important anti-cancer mechanism. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some chromone (B188151) derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, treatment with certain chromone-triazole dyad derivatives has been linked to cell cycle arrest in breast and prostate cancer cells. researchgate.net Studies on homoisoflavane derivatives of cremastranone, which also contain a chroman core, demonstrated a reduction in cell proliferation through G2/M cell cycle arrest in breast cancer cells. This was associated with a decrease in the expression of cyclin-dependent kinase 1 (CDK1) and an increase in the expression of the cell cycle inhibitor p21. biomolther.org Furthermore, pharmacological inhibition of the PI3K/Akt pathway by compounds like LY294002, a chromone derivative, can lead to an accumulation of cells in the G1 phase of the cell cycle. nih.gov

Table 2: In Vitro Apoptotic and Cell Cycle Effects of this compound Analogues

| Compound Type | Effect | Cell Line | Mechanism | Reference |

|---|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrid | Apoptosis Induction (50.8% at 5 µM) | MDA-MB-231 | Not specified | nih.govnih.gov |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives | Apoptosis Induction | MCF-7 | Not specified | nih.gov |

| Homoisoflavane derivatives of cremastranone | G2/M Cell Cycle Arrest | Breast Cancer Cells | Decreased CDK1, Increased p21 | biomolther.org |

| Chromone-2-aminothiazole derivative (5i) | Apoptosis Induction and Cell Cycle Arrest | HL-60 | Inhibition of CK2 downstream pathways | nih.gov |

Modulation of Signaling Pathways (in vitro)

The anti-cancer effects of this compound analogues are often linked to their ability to modulate key intracellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt and MAPK pathways are two such critical cascades that control cell survival, proliferation, and growth.

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is often hyperactivated in various cancers, promoting cell survival and proliferation. mdpi.com The chromone derivative LY294002 is a well-known inhibitor of PI3K. nih.gov Studies have shown that pharmacological inhibition of the PI3K/Akt pathway can prevent the progression of the cell cycle from G1 to S phase, leading to an accumulation of cells in G1. nih.gov Furthermore, some 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have demonstrated remarkable inhibitory action against both PI3K and Akt-1 enzymes, suggesting them as promising candidates for breast cancer treatment.

The mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a variety of stimuli, and their dysregulation can lead to cancer. plos.org The p38 MAP kinase, in particular, is a target of interest in cancer therapy. nih.govacs.org A series of 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives have been synthesized and evaluated as p38 MAP kinase inhibitors. nih.govacs.org The introduction of an amino group at the 2-position of the pyridyl moiety resulted in potent p38α inhibitors with IC50 values in the low nanomolar range. nih.govacs.org These inhibitors have demonstrated excellent selectivity and have been shown to efficiently inhibit p38 signaling in human breast cancer cells. nih.govacs.org Molecular docking studies suggest that these chromone-based compounds bind to the ATP binding site of the p38α MAP kinase. acs.org

Neurodegenerative Disease Research (in vitro enzyme inhibition) and Related Mechanisms

In addition to their anti-cancer properties, analogues of this compound have been investigated for their potential in the context of neurodegenerative diseases. This research has primarily focused on their ability to inhibit key enzymes involved in the pathophysiology of conditions like Parkinson's and Alzheimer's disease.

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and serotonin. nih.gov There are two main isoforms, MAO-A and MAO-B. The inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase the levels of dopamine in the brain. nih.gov

Several chromone derivatives have been identified as potent and selective inhibitors of MAO-B. For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic and aldehydic functional groups on the C3 position of the chromone ring have been shown to be potent, reversible inhibitors of MAO-B with IC50 values in the low nanomolar range (2.8 and 3.7 nM, respectively). nih.gov Interestingly, the position of substituents on the chromone ring plays a crucial role in the inhibitory activity. Derivatives with a benzyloxy substituent at the C6 or C7 position are effective MAO-B inhibitors, while those with the substituent at the C5 position exhibit significantly weaker inhibitory potency. nih.gov

Further structure-activity relationship studies have revealed that a phenylcarboxamide substitution at the 3-position of the 4-pyrone nucleus can also result in significant MAO-B inhibition. nih.gov In contrast, some anilide derivatives have shown a preference for MAO-A inhibition. nih.gov

Table 3: In Vitro Inhibition of Monoamine Oxidases (MAO-A and MAO-B) by this compound Analogues

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | nih.gov |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxaldehyde | MAO-B | 3.7 nM | nih.gov |

| Chromone 3-carboxylic acid (122) | MAO-B | 0.048 µM | nih.gov |

| Phenylcarboxamide substituted chromone (124) | MAO-B | 0.063 µM | nih.gov |

| N-(2,4-dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide (55) | MAO-B | 56 nM | nih.gov |

| N-(2,4-dinitrophenyl)benzamide (7) | MAO-A | 126 nM | nih.gov |

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. nih.govresearchgate.net

Chromone-based compounds have emerged as promising inhibitors of cholinesterases. Studies have shown that minimally substituted chromones, such as 3-cyanochromone (B1581749) and 7-amino-3-methylchromone, exhibit strong inhibitory activity against AChE, with IC50 values in the nanomolar range, comparable to the FDA-approved drug Donepezil (B133215). nih.govresearchgate.net These compounds have been found to act as non-competitive inhibitors, binding near the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net

Hybrid molecules combining the chromone scaffold with elements of other known cholinesterase inhibitors have also been developed. A series of chromone and donepezil hybrids demonstrated potent inhibitory activity against both AChE and BChE. rsc.org One particular compound from this series exhibited a balanced potential for inhibiting both cholinesterases, with an IC50 of 0.37 µM for AChE and 5.24 µM for BChE. rsc.org Kinetic studies have suggested that this hybrid compound acts as a mixed-type inhibitor, binding to both the peripheral and active sites of AChE. rsc.org

Table 4: In Vitro Inhibition of Cholinesterases by this compound Analogues

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| 3-Cyanochromone | AChE | 85.12 ± 6.70 nM | nih.govresearchgate.net |

| 7-Amino-3-methylchromone | AChE | 103.09 ± 11.90 nM | nih.govresearchgate.net |

| Chromone-donepezil hybrid (5c) | AChE | 0.37 µM | rsc.org |

| Chromone-donepezil hybrid (5c) | BChE | 5.24 µM | rsc.org |

| Chromone-2-carboxamidoalkylamine (37) | AChE | 0.09 µM | researchgate.net |

Anti-amyloid-β Aggregation Studies

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain. nih.gov The process begins with the self-assembly of Aβ monomers into soluble oligomers, which then form protofibrils and mature into insoluble fibrils. nih.gov These aggregates, particularly the oligomeric species, are considered the most neurotoxic. nih.gov Consequently, the inhibition of Aβ aggregation is a major therapeutic strategy being investigated for the treatment of Alzheimer's disease. nih.gov

Currently, there is a lack of specific research data on the direct effects of this compound on the aggregation of amyloid-β peptides. However, the broader class of benzopyran-4-one analogues and other structurally related compounds have been a subject of interest. For instance, derivatives of natural compounds are being explored for their anti-aggregation properties. One notable example is the modification of curcumin (B1669340), where an organoruthenium derivative demonstrated enhanced efficacy in blocking the formation of Aβ oligomers and fibrils compared to the parent compound. nih.gov This highlights the potential for synthetic modification of scaffolds to improve anti-amyloid activity. nih.gov

While these findings are promising for related structural classes, dedicated studies are required to determine if this compound or its close analogues possess the ability to inhibit Aβ aggregation and what structural features might be crucial for such activity.

Neuroprotection and Neurogenesis Properties in Cellular Models

Neuroprotection refers to the preservation of neuronal structure and function, while neurogenesis is the process of generating new neurons. Both are critical areas of research for combating neurodegenerative diseases. Investigations into the specific neuroprotective or neurogenic effects of this compound in cellular models have not been reported in the available scientific literature.

However, research into analogous structures and related compounds suggests that the benzopyran-4-one scaffold is of interest for neuroprotective applications. For example, certain smoke-derived compounds, such as trimethylbutenolide, have been noted for their neuroprotective effects against monoamine oxidase and acetylcholinesterase, enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. While structurally distinct from the benzopyran-4-one core, the activity of such small, substituted molecules indicates the potential for related compounds to exhibit neuroprotective properties.

Furthermore, derivatives of the benzopyran-4-one skeleton are being explored for their ability to protect neuronal cells from toxicity. For instance, a derivative of curcumin was found to protect neuronal cells from amyloid-induced toxicity in vitro. nih.gov This protective effect is a crucial aspect of neuroprotection in the context of Alzheimer's disease. The general class of flavonoids, which includes the 4H-1-benzopyran-4-one (chromone) core, is widely studied for its antioxidant and neuroprotective potential. These activities underscore the need for future research to explore whether this compound and its direct analogues can offer protection to neurons or stimulate neurogenesis in relevant cellular models.

Other Investigated Biological Activities (in vitro)

The benzopyran-4-one scaffold is recognized for its broad range of pharmacological properties, serving as a "privileged scaffold" in the design of new therapeutic agents. Derivatives have been investigated for numerous biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Antiviral Activities

While specific antiviral studies on this compound are not available, the 4H-chromen-4-one (a synonym for the benzopyran-4-one core structure) scaffold is present in flavonoids that have demonstrated antiviral properties. In the context of the COVID-19 pandemic, computational and in vitro studies identified flavonoids containing this core structure as potential inhibitors of the SARS-CoV-2 virus.

One such study investigated a library of 4H-chromen-4-one containing flavonoids and selected promising candidates for in vitro testing against SARS-CoV-2 in Vero cells. The findings revealed that certain analogues exhibited notable inhibitory potency against the virus.

| Compound | Virus | Cell Line | IC₅₀ (µM) |

| Isoginkgetin (B1672240) | SARS-CoV-2 | Vero | 22.81 |

| Remdesivir (Control) | SARS-CoV-2 | Vero | 7.18 |

| Chloroquine (Control) | SARS-CoV-2 | Vero | 11.63 |

| Lopinavir (Control) | SARS-CoV-2 | Vero | 11.49 |

This research indicates that the 4H-chromen-4-one skeleton can serve as a basis for developing antiviral agents. The mechanism for compounds like isoginkgetin is thought to involve the inhibition of key viral enzymes such as the main protease (Mpro) and RNA-dependent RNA Polymerase (RdRp). Furthermore, the broader benzopyran-4-one class has been associated with anti-HIV activity, reinforcing its potential in virology.

Enzyme Inhibition Profiles (General)

The benzopyran-4-one skeleton is a versatile template for the development of enzyme inhibitors. Analogues of this compound have been shown to inhibit various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

For example, some 4-oxo-4H-1-benzopyran derivatives have demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell growth and proliferation. In these studies, IC₅₀ values in the micromolar range were observed. Another key enzyme in cell signaling, phosphatidylinositol 3-kinase (PI3K), has also been a target. The compound LY294002, a well-known PI3K inhibitor with a 4-oxo-4H-1-benzopyran core, displays a cellular IC₅₀ of approximately 1.4 µM.

The table below summarizes the enzyme inhibitory activities of some benzopyran-4-one analogues.

| Compound/Derivative Class | Target Enzyme | Reported Activity |

| 4-oxo-4H-1-benzopyran derivatives | Src Kinase | IC₅₀ = 52–57 µM |

| LY294002 | PI3K | Cellular IC₅₀ ≈ 1.4 µM |

| 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one | Estrogen Receptor | High uterotrophic activity (87%) |

| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | Estrogen Receptor | High antiestrogenic activity (65%) |

Advanced Research Directions and Potential Scientific Applications of 2,3,7 Trimethyl 4h 1 Benzopyran 4 One

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The 1-benzopyran-4-one (chromone) framework is a fundamental building block in organic synthesis, valued for its stability and the reactivity it offers for further chemical modification. nih.govnih.gov Chromones and their derivatives serve as crucial intermediates in the construction of more complex, biologically active molecules. nih.govresearchgate.net The synthesis of the chromone (B188151) core itself can be achieved through various methods, including the Baker–Venkataraman rearrangement, Claisen ester condensation, and the Kostanecki-Robinson reaction, starting from materials like phenols, salicylic (B10762653) acid derivatives, or o-hydroxyaryl ketones. researchgate.netijrpc.comijrar.org

The presence of methyl groups at the 2, 3, and 7 positions of the 2,3,7-Trimethyl-4H-1-benzopyran-4-one molecule influences its reactivity and potential as a synthetic intermediate. These substituents can direct further chemical reactions and can be modified to create a library of new compounds. The chromone ring system is a key component in many organic reactions and has been used to develop a wide range of heterocyclic compounds with diverse therapeutic properties. cancer.govnih.gov The structural versatility of the chromone scaffold allows for unlimited diversification, making it a highly attractive starting point for medicinal chemists aiming to develop new small-molecule drug candidates. nih.gov

Exploration in Chemical Probe Development

The inherent photochemical properties of the chromone scaffold make it an excellent candidate for the development of chemical probes. ijrpc.comresearchgate.net These probes are essential tools in chemical biology for visualizing and understanding complex biological processes at the molecular level.

Several derivatives of the chromone family exhibit significant fluorescence, a property that is highly valuable for creating sensitive detection tools. ijrpc.com For instance, certain 3-hydroxyflavones, which are a subclass of chromones, are utilized as fluorescent probes for studying DNA binding and for protein labeling. ijrpc.com The fluorescence characteristics of these molecules can be finely tuned by altering the substitution pattern on the chromone ring. This allows for the rational design of probes with specific excitation and emission wavelengths tailored for particular applications, such as multiplex imaging in biological systems. The development of such probes based on the chromone framework is an active area of research, with the potential to create new tools for diagnostics and molecular biology research. researchgate.net

Beyond general fluorescence, the chromone scaffold can be engineered to act as a specific sensor for various analytes within biological systems. researchgate.net By attaching specific recognition units to the chromone core, scientists can create probes that change their fluorescent signal upon binding to a target molecule or ion. This "turn-on" or "turn-off" mechanism allows for the detection and quantification of specific species in complex environments like living cells. For example, chromone-based sensors have been developed to detect metal ions and other small molecules. This capability is crucial for studying the roles of these species in health and disease. The development of activity-based probes, which can report on the activity of specific enzymes, is another promising direction for chromone-based sensors. nih.gov

Applications in Materials Science (e.g., Photochemical Properties)

The unique photochemical properties of chromone derivatives are not only useful for biological probes but also for applications in materials science. ijrpc.comresearchgate.net The ability of these compounds to absorb and emit light makes them suitable for integration into advanced functional materials. Researchers are exploring the use of chromone-based compounds in the development of organic light-emitting diodes (OLEDs), photo-switchable materials, and other optoelectronic devices. The stability of the chromone ring system is an advantageous feature for these applications, as it can contribute to the longevity and performance of the resulting materials. The continued investigation into the photophysics of compounds like this compound could lead to the discovery of new materials with novel optical and electronic properties.

Bio-Inspired Research and Biomimetic Synthesis

The fact that the chromone structure is widespread in the plant kingdom has inspired a great deal of bio-inspired research. acs.orgnih.gov Scientists often look to nature for novel chemical structures with valuable biological activities. The synthesis of naturally occurring chromones and their analogs is a major focus of this research, aiming to replicate and improve upon the properties of these natural products. tandfonline.com

Biomimetic synthesis is an approach that mimics nature's synthetic strategies to create complex molecules. This can involve using enzyme-like catalysts or mimicking biological reaction conditions. For example, research into the preparation of biomimetic monolithic columns for artificial membrane chromatography demonstrates a broader trend of using biologically inspired chemical designs to create new analytical tools. nih.gov While not directly involving chromones, this work highlights the principle of mimicking biological structures (like cell membranes) for technological applications, a philosophy that also drives the synthesis of nature-inspired chromone derivatives.

Future Research Perspectives in Chromone Chemistry and Biology

The future of research on chromones, including this compound, is rich with potential. The "privileged scaffold" status of chromone ensures its continued importance in drug discovery, with ongoing efforts to develop new therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. cancer.govrsc.orgnih.gov Future work will likely focus on creating large, diverse libraries of chromone derivatives to screen for new biological activities. nih.gov

There is also a significant opportunity to expand the role of chromones in materials science and as chemical probes. The development of new synthetic methods will enable more precise control over the structure and properties of these compounds, leading to more sophisticated and sensitive tools for research and diagnostics. ijrpc.comresearchgate.net A deeper understanding of the structure-activity relationships across the chromone family will be crucial for rationally designing molecules with desired functions. Ultimately, continued interdisciplinary research will unlock the full potential of the chromone scaffold in both chemistry and biology. acs.org

Q & A

What are the key considerations for optimizing the synthesis of 2,3,7-Trimethyl-4H-1-benzopyran-4-one in laboratory settings?

Level: Basic (Methodological Synthesis)

Answer:

The synthesis of this compound requires precise control of reaction parameters. Key steps include:

- Catalyst selection: Acidic or basic catalysts (e.g., H₂SO₄, KOH) influence cyclization efficiency during benzopyran core formation.

- Temperature and pressure: Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation or decarboxylation .

- Purification: Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Yield optimization often requires iterative adjustments of solvent polarity and gradient elution .

How does the substitution pattern of this compound influence its bioactivity compared to other flavone derivatives?

Level: Advanced (Structure-Activity Relationships)

Answer:

The 2,3,7-trimethyl substitution confers unique electronic and steric effects:

- Antioxidant activity: Methyl groups at positions 2 and 3 enhance radical scavenging by stabilizing phenolic intermediates, as shown in DPPH assays. However, excessive methylation (e.g., 3,5,7-trimethyl analogs) reduces solubility, limiting bioavailability .

- Anti-inflammatory effects: The 7-methyl group facilitates hydrophobic interactions with cyclooxygenase-2 (COX-2), as demonstrated in molecular docking studies. This contrasts with hydroxylated analogs (e.g., 7-hydroxy derivatives), which exhibit stronger hydrogen bonding but weaker membrane permeability .

What experimental strategies can resolve contradictory data on the anticancer mechanisms of this compound across different cell lines?

Level: Advanced (Mechanistic Analysis)

Answer:

Contradictions often arise from cell line-specific signaling contexts. To address this:

- Pathway profiling: Use RNA-seq or phosphoproteomics to map p53, NF-κB, and MAPK pathway activation in responsive vs. resistant lines (e.g., HeLa vs. MCF-7) .

- Knockdown/knockout models: CRISPR-Cas9-mediated deletion of p53 in cancer cells can isolate its role in apoptosis induction. In p53-null lines, evaluate alternative targets like Bcl-2 family proteins .

- Microenvironment mimicry: 3D spheroid cultures or co-cultures with fibroblasts better replicate in vivo conditions, where hypoxia and stromal interactions modulate drug efficacy .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Level: Basic (Analytical Chemistry)

Answer:

Rigorous characterization involves:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) to confirm retention time consistency .

- Spectroscopy:

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Level: Advanced (Process Chemistry)

Answer:

Scale-up challenges include:

- Reaction homogeneity: Stirring efficiency and heat dissipation become critical beyond 10 g batches. Microwave-assisted synthesis improves uniformity but requires specialized reactors .

- Byproduct management: At scale, dimerization byproducts (e.g., via Michael addition) increase. Gradient elution in preparative HPLC (C18, 20–100% MeOH) isolates the target compound .

- Yield-optimized routes: Multi-step pathways (e.g., Claisen-Schmidt condensation followed by cyclization) may achieve 60–70% overall yield but require careful intermediate purification .

How do solvent polarity and pH affect the stability of this compound in biological assays?

Level: Advanced (Physicochemical Analysis)

Answer:

- Aqueous stability: In PBS (pH 7.4), the compound undergoes slow hydrolysis (t₁/₂ = 12–24 hrs) at the lactone ring, forming inactive carboxylic acid derivatives. Use DMSO stock solutions (<0.1% final concentration) to minimize degradation .

- pH-dependent solubility: Protonation at acidic pH (e.g., lysosomal compartments) increases solubility but accelerates degradation. Stability is maximized in neutral buffers with 1–5% cyclodextrin as a solubilizing agent .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Level: Advanced (In Silico Modeling)

Answer:

- ADMET prediction: Tools like SwissADME or ADMETLab estimate logP (~2.8), suggesting moderate blood-brain barrier penetration. However, high plasma protein binding (>90%) may limit free drug concentrations .

- Docking simulations: AutoDock Vina or Schrödinger Suite models interactions with CYP450 enzymes (e.g., CYP3A4), predicting metabolism sites (e.g., demethylation at position 7) .

- MD simulations: GROMACS-based trajectories assess membrane permeability, revealing that methyl groups enhance lipid bilayer partitioning compared to hydroxylated analogs .

How can researchers differentiate between the antioxidant and pro-oxidant effects of this compound in cellular models?

Level: Advanced (Redox Biology)

Answer:

- ROS detection: Use fluorescent probes (e.g., DCFH-DA for H₂O₂, MitoSOX for mitochondrial superoxide) in time-lapse microscopy. Pro-oxidant effects typically manifest at >50 µM concentrations .

- Enzymatic assays: Measure catalase and glutathione peroxidase activity. Antioxidant behavior correlates with enzyme upregulation, while pro-oxidant effects deplete glutathione reserves .

- Nrf2 activation: Western blotting for Nrf2 nuclear translocation confirms antioxidant response element (ARE)-driven gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.